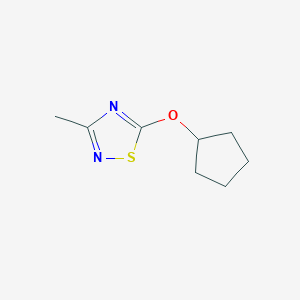![molecular formula C15H11N3O2 B2950926 (E)-3-(3-nitrostyryl)imidazo[1,5-a]pyridine CAS No. 301313-11-1](/img/structure/B2950926.png)
(E)-3-(3-nitrostyryl)imidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,5-a]pyridines are a class of compounds that have a fused imidazole and pyridine ring . They are a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridines from readily available starting materials . These methods involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis
Imidazo[1,5-a]pyridines can undergo a variety of chemical reactions. The synthesis of these compounds has been a subject of intense research, and a large number of transformations are now available to conveniently access imidazo[1,5-a]pyridines from readily available starting materials .将来の方向性
Imidazo[1,5-a]pyridines are a significant structural component of a large number of agrochemicals and pharmaceuticals, and their synthesis has been a subject of intense research . Future research will likely continue to explore new synthetic methodologies and potential applications for these compounds.
作用機序
Target of Action
Imidazo[1,5-a]pyridine derivatives have been found to be a significant structural component of a large number of agrochemicals and pharmaceuticals .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Biochemical Pathways
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and used to study membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways .
Result of Action
Imidazo[1,5-a]pyridine derivatives have shown potential in several research areas, from materials science to the pharmaceutical field .
生化学分析
Biochemical Properties
3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit binding affinity towards certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities and affecting the metabolism of other substrates . Additionally, 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine can bind to specific protein receptors, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced. Additionally, 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine may influence gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine can vary over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been noted, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine may influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine within tissues can also be affected by factors such as tissue perfusion, binding affinity, and metabolic activity.
Subcellular Localization
The subcellular localization of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus may enhance its ability to regulate gene expression, while its localization in the mitochondria may impact cellular energy metabolism and apoptosis .
特性
IUPAC Name |
3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)13-6-3-4-12(10-13)7-8-15-16-11-14-5-1-2-9-17(14)15/h1-11H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSLMDLWDORMQH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CN=C(N2C=C1)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-cyclopropylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2950843.png)
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950844.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2950849.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride](/img/structure/B2950855.png)


![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2950859.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2950860.png)

![N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylpentanamide](/img/structure/B2950865.png)
